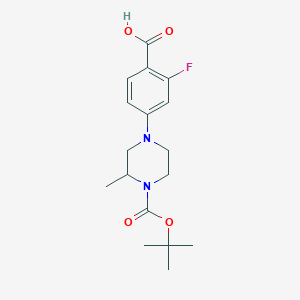![molecular formula C7H6ClN3O B1477863 2-chloro-5-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one CAS No. 1638767-37-9](/img/structure/B1477863.png)
2-chloro-5-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one
Vue d'ensemble
Description
“2-chloro-5-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one” is a chemical compound with the molecular formula C7H6ClN3O . It is a derivative of pyrrolopyrimidine, a class of compounds that have been studied for their potential biological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a compound was treated with methanesulfonyl chloride in an ice bath and subsequently with lithium bromide under reflux overnight, giving an important intermediate. This intermediate was then reacted with ammonia in an autoclave to give another compound, which was then coupled with a variety of boronic acid derivatives via a Suzuki-Miyaura cross-coupling procedure .Molecular Structure Analysis
The molecular structure of “2-chloro-5-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one” can be analyzed based on its molecular formula C7H6ClN3O. It contains a pyrrolopyrimidine core, which is a bicyclic structure consisting of a pyrrole ring fused with a pyrimidine ring .Chemical Reactions Analysis
The chemical reactivity of similar compounds has been studied. For instance, a compound was treated with methanesulfonyl chloride and lithium bromide, followed by a reaction with ammonia. This was followed by a Suzuki-Miyaura cross-coupling reaction with boronic acid derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-chloro-5-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one” can be inferred from its molecular structure. It has a molecular weight of 197.62 g/mol .Applications De Recherche Scientifique
Anticancer Activity
The compound has shown promising results in the field of cancer research. It has been found to induce cell cycle arrest and apoptosis in HepG2 cells, a type of liver cancer cell . This is accompanied by a notable increase in proapoptotic proteins caspase-3 and Bax, as well as the downregulation of Bcl-2 activity .
Synthesis of New Derivatives
The compound has been used in the synthesis of new series of pyrrolo[2,3-d]pyrimidine derivatives . These derivatives have been evaluated for their anti-cancer activity, marking the first study of this type of pyrrolo[2,3-d]pyrimidines as anti-cancer agents .
Antiproliferative Agent
Among pyrido[2,3-d]pyrimidin-5-one derivatives, the compound API-1, which is similar to “2-chloro-5-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one”, is a promising antiproliferative agent .
Tyrosine Kinase Inhibitor
Derivatives of the compound have been found to be noteworthy tyrosine kinase inhibitors . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades, and they play a vital role in the regulation of normal cellular processes.
Cyclin-dependent Kinase (CDK4) Inhibitors
Some derivatives of the compound have been found to be effective cyclin-dependent kinase (CDK4) inhibitors . CDK4 is a protein that plays a key role in cell cycle G1 phase progression and G1/S transition, and its inhibition can lead to cell cycle arrest, making it a potential target for cancer therapy.
Pharmaceutical Testing
The compound is available for purchase for pharmaceutical testing . High-quality reference standards are provided for accurate results .
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-5-methyl-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O/c1-3-4-2-9-7(8)11-5(4)10-6(3)12/h2-3H,1H3,(H,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLGDKWRHABMQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CN=C(N=C2NC1=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-5-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





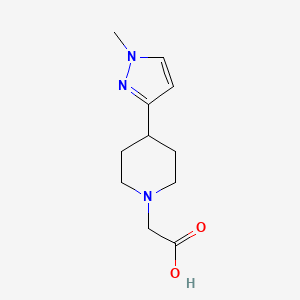
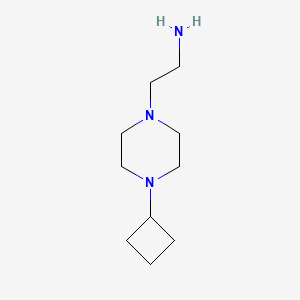


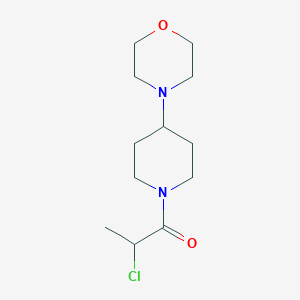
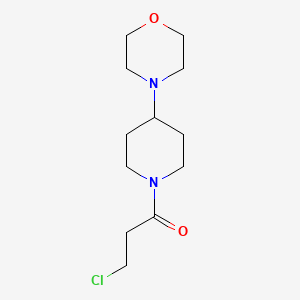
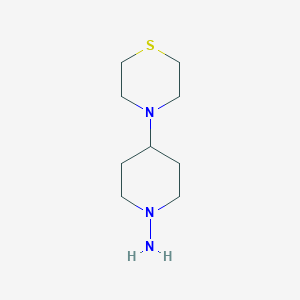
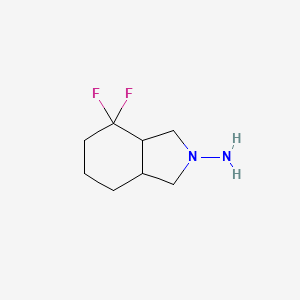

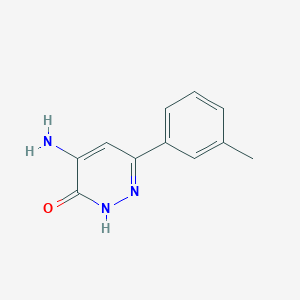
![4-{7-Chloroimidazo[1,2-a]pyridin-2-yl}pyridine](/img/structure/B1477801.png)
